An In-depth Technical Guide to 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne
An In-depth Technical Guide to 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne, a key chemical intermediate in the synthesis of the allylamine antifungal agent, Terbinafine. This document outlines the chemical properties, a detailed experimental protocol for its synthesis via Sonogashira coupling, and contextualizes its relevance within the pharmaceutical landscape. While this intermediate is crucial for the production of a pharmacologically active compound, this guide also clarifies the current understanding of its own biological activity, which is primarily understood in the context of its end-product.
Chemical Properties and Identification
1-Hydroxy-6,6-dimethyl-2-heptene-4-yne is a synthetic organic compound with the following key identifiers:
| Property | Value |
| CAS Number | 173200-56-1[1] |
| Molecular Formula | C₉H₁₄O |
| Molecular Weight | 138.21 g/mol |
| IUPAC Name | (E)-6,6-dimethylhept-2-en-4-yn-1-ol |
| Primary Use | Intermediate in the synthesis of Terbinafine and N-Desmethyl Terbinafine.[1] |
Synthesis via Sonogashira Coupling: An Experimental Protocol
The synthesis of (E)-1-Hydroxy-6,6-dimethyl-2-heptene-4-yne is achieved through a Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and a vinyl halide. In this specific synthesis, (E)-1-hydroxy-3-chloro-propylene is coupled with tert-butyl acetylene.[2]
Reaction Scheme
Caption: Sonogashira Coupling for the Synthesis of (E)-1-Hydroxy-6,6-dimethyl-2-heptene-4-yne.
Materials and Methods
| Reagent/Material | Molar Ratio (relative to (E)-1,3-dichloropropene) | Notes |
| (E)-1,3-dichloropropene | 1 | Starting material for the synthesis of (E)-1-hydroxy-3-chloro-propylene. |
| Mineral Alkali (e.g., NaOH) | 0.1 - 5.0 | For the hydrolysis of (E)-1,3-dichloropropene. |
| tert-butyl acetylene | 1 | The terminal alkyne for the coupling reaction. |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 0.005 | A zerovalent palladium complex is typically used. |
| Copper(I) Iodide (CuI) | 0.005 | Co-catalyst for the Sonogashira reaction. |
| Organic Amine (e.g., Triethylamine) | 1.1 - 2.0 | Acts as a base and can also serve as a solvent. |
| Solvent (e.g., Tetrahydrofuran) | - | Anhydrous and anaerobic conditions are often required for optimal results.[3] |
Step-by-Step Procedure
Step 1: Synthesis of (E)-1-hydroxy-3-chloro-propylene
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A solution of a mineral alkali is prepared.
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(E)-1,3-dichloropropene is added to the alkali solution.
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The mixture is heated to a temperature between 50-100°C to facilitate the hydrolysis reaction.[2]
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Upon completion, the product, (E)-1-hydroxy-3-chloro-propylene, is isolated and purified.
Step 2: Sonogashira Coupling
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To a reaction vessel under an inert atmosphere, add the palladium catalyst, copper(I) iodide, and the organic amine in an appropriate anhydrous solvent.
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Add (E)-1-hydroxy-3-chloro-propylene and tert-butyl acetylene to the reaction mixture.
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The reaction is typically stirred at room temperature, although gentle heating may be required depending on the specific catalyst and substrates used.
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The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
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Upon completion, the reaction mixture is worked up. This typically involves quenching the reaction, followed by extraction and washing of the organic layer.
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The crude product is then purified, for example, by column chromatography, to yield pure (E)-1-Hydroxy-6,6-dimethyl-2-heptene-4-yne.
Biological Activity and Significance
Extensive literature searches have not revealed any direct biological or pharmacological activity for 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne itself. Its significance lies in its role as a precursor to Terbinafine.
Terbinafine is a potent antifungal agent that functions by inhibiting the enzyme squalene epoxidase.[4] This enzyme is a critical component of the fungal ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells.
Terbinafine's Mechanism of Action
Caption: Terbinafine inhibits squalene epoxidase, disrupting ergosterol synthesis and fungal cell membrane integrity.
The inhibition of squalene epoxidase by Terbinafine leads to two primary consequences for the fungal cell:
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Depletion of Ergosterol: The lack of ergosterol compromises the structural integrity and function of the fungal cell membrane.
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Accumulation of Squalene: The buildup of the substrate, squalene, to toxic levels within the cell contributes to fungal cell death.
This targeted mechanism of action provides Terbinafine with its high specificity and efficacy as an antifungal agent.
Conclusion
1-Hydroxy-6,6-dimethyl-2-heptene-4-yne is a vital chemical intermediate, with its primary value residing in its efficient conversion to the widely used antifungal drug, Terbinafine. While the compound itself does not appear to possess intrinsic biological activity, its synthesis is a critical step in the production of a medication that plays a significant role in treating various fungal infections. The Sonogashira coupling reaction provides an effective method for its synthesis, enabling the continued production of Terbinafine for clinical use. Future research in this area is likely to focus on optimizing the synthesis of this and other Terbinafine intermediates to improve yield, reduce costs, and enhance the sustainability of the manufacturing process.
